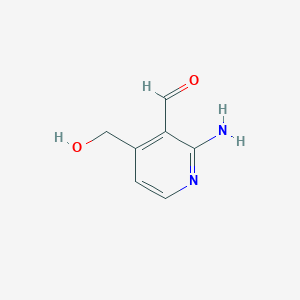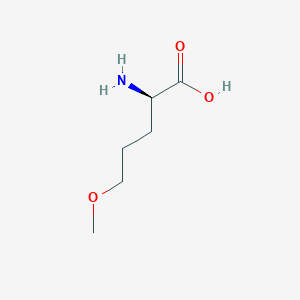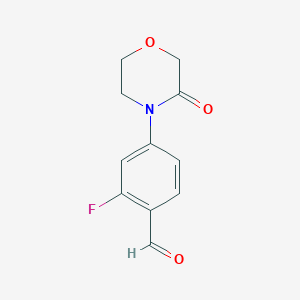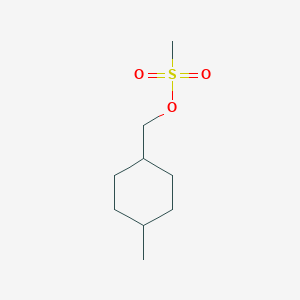![molecular formula C7H7N3OS B12441653 5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to the triazole ring. The presence of both furan and triazole rings in its structure makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole- typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid . This method ensures the formation of the triazole ring through cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-3-one, while substitution reactions can introduce various functional groups onto the furan or triazole rings .
Aplicaciones Científicas De Investigación
5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors in biological systems, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. The specific pathways involved depend on the target organism and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the furan ring.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Another compound with both furan and triazole rings, but with a thiol group instead of a methyl group.
Uniqueness
5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole- is unique due to the presence of both a furan ring and a methyl group on the triazole ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H7N3OS |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
3-(furan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-2-3-11-4-5/h2-4H,1H3,(H,9,12) |
Clave InChI |
AREGPHQFHDPSAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NNC1=S)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)

![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)



![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)


